molecular formula C29H39F2N3O2 B8670327 1,8-Difluoro-3-(octyloxy)-7-(5-(octyloxy)pyrimidin-2-yl)isoquinoline CAS No. 184719-49-1

1,8-Difluoro-3-(octyloxy)-7-(5-(octyloxy)pyrimidin-2-yl)isoquinoline

Cat. No. B8670327
M. Wt: 499.6 g/mol
InChI Key: MDDCIZUTXZHUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05882546

Procedure details

10 mmol of 1,8-difluoro-7-(5-hydroxypyrimidin-2-yl)-3-octyloxyisoquinoline are dissolved in 50 ml of DMF, and 11 mmol of sodium hydride are added. After the mixture has been stirred for 30 minutes, 11 mmol of 1 -octyl bromide are added dropwise, and the mixture is stirred at 60° C. for a further 140 minutes and poured into water. The mixture is extracted with dichloromethane, the combined organic phases are dried, the solvent is removed in vacuo, and the residue is chromatographed on silica gel, giving 9 mmol of 7-[5-(octyloxy)pyrimidin-2-yl]-1,8-difluoro-3-octyloxyisoquinoline.
Name
1,8-difluoro-7-(5-hydroxypyrimidin-2-yl)-3-octyloxyisoquinoline
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two
Quantity
11 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:13]3[N:18]=[CH:17][C:16]([OH:19])=[CH:15][N:14]=3)[C:10]=2[F:12])[CH:5]=[C:4]([O:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[N:3]=1.[H-].[Na+].[CH2:31](Br)[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38].O>CN(C=O)C>[CH2:31]([O:19][C:16]1[CH:15]=[N:14][C:13]([C:9]2[C:10]([F:12])=[C:11]3[C:6]([CH:5]=[C:4]([O:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[N:3]=[C:2]3[F:1])=[CH:7][CH:8]=2)=[N:18][CH:17]=1)[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38] |f:1.2|

Inputs

Step One
Name
1,8-difluoro-7-(5-hydroxypyrimidin-2-yl)-3-octyloxyisoquinoline
Quantity
10 mmol
Type
reactant
Smiles
FC1=NC(=CC2=CC=C(C(=C12)F)C1=NC=C(C=N1)O)OCCCCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
11 mmol
Type
reactant
Smiles
C(CCCCCCC)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture has been stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at 60° C. for a further 140 minutes
Duration
140 min
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCCCC)OC=1C=NC(=NC1)C1=CC=C2C=C(N=C(C2=C1F)F)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9 mmol
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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